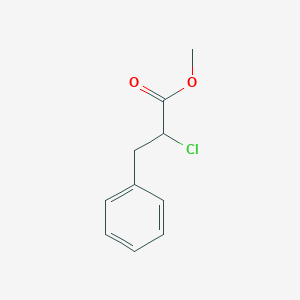

Methyl 2-chloro-3-phenylpropionate

Description

Methyl 2-chloro-3-phenylpropionate (CAS 18841-64-0) is a chlorinated aromatic ester with the molecular formula C₁₀H₁₁ClO₂. Its structure features a methyl ester group, a chlorine substituent at the second carbon, and a phenyl group at the third carbon of the propionate backbone . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of biologically active molecules. Commercial samples are available at 97% purity, underscoring its relevance in laboratory and industrial settings .

Properties

IUPAC Name |

methyl 2-chloro-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKOUAHXOPJAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506590 | |

| Record name | Methyl 2-chloro-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18841-64-0 | |

| Record name | Methyl 2-chloro-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Chloro-3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-phenylpropionate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 2-chloro-3-phenylpropionate often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-phenylpropionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 2-azido-3-phenylpropionate or 2-thiocyanato-3-phenylpropionate.

Reduction: Formation of 2-chloro-3-phenylpropanol.

Oxidation: Formation of 2-chloro-3-phenylpropanoic acid.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-chloro-3-phenylpropionate has the molecular formula and is characterized by the presence of a chloro group and an ester functional group, which contribute to its reactivity in chemical transformations. Its structure allows it to participate in various reactions, making it a valuable compound in synthetic chemistry.

Role as an Intermediate in Drug Synthesis

One of the primary applications of methyl 2-chloro-3-phenylpropionate is in the synthesis of pharmaceuticals. It serves as an important intermediate for creating various bioactive compounds:

- Antidepressants : Methyl 2-chloro-3-phenylpropionate is utilized in the synthesis of chiral intermediates for antidepressants such as Fluoxetine and Tomoxetine. These compounds are crucial for treating depression and anxiety disorders, demonstrating the compound's relevance in medicinal chemistry .

- Chiral Synthesis : The compound's ability to undergo enantioselective transformations makes it suitable for synthesizing optically active compounds. For instance, it can be transformed into (S)-ethyl 3-hydroxy-3-phenylpropionate, which is a key intermediate for Fluoxetine synthesis .

Enzymatic Reactions and Biocatalysis

Methyl 2-chloro-3-phenylpropionate can also be employed in biocatalytic processes, leveraging enzymes such as lipases for its transformation:

- Lipase-Catalyzed Reactions : The enzymatic resolution of racemic mixtures involving methyl 2-chloro-3-phenylpropionate can yield optically pure products. This method is environmentally friendly and economically viable since lipases can be reused for multiple reactions .

- Transesterification : In studies, transesterification reactions using methyl 2-chloro-3-phenylpropionate have shown high enantiomeric excess, making it a suitable candidate for producing high-purity chiral compounds .

Potential Applications in Material Science

Emerging research indicates that compounds like methyl 2-chloro-3-phenylpropionate may find applications in material science:

- Covalent Organic Frameworks : The compound's structural characteristics could be utilized to develop covalent organic frameworks (COFs), which are materials with potential uses in gas storage, catalysis, and drug delivery systems .

Case Studies and Research Findings

Several studies highlight the applications of methyl 2-chloro-3-phenylpropionate:

- Synthesis of Chiral Drugs : Research has demonstrated that using methyl 2-chloro-3-phenylpropionate as a starting material leads to the efficient synthesis of chiral drugs with high enantiomeric purity. This is particularly relevant in the pharmaceutical industry where chiral purity is critical for drug efficacy and safety .

- Biocatalytic Processes : Studies have shown successful biocatalytic processes involving methyl 2-chloro-3-phenylpropionate that yield valuable intermediates for further chemical transformations. These processes often exhibit higher selectivity and lower environmental impact compared to traditional synthetic methods .

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-phenylpropionate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-chloro-3-phenylpropionate belongs to a broader class of chlorinated propionate esters. Below, we compare its structural features, physical properties, and applications with those of analogous compounds.

Structural Comparison

Key structural analogs include:

Structural Insights :

- Aromatic vs. Aliphatic Substituents: The phenyl group in the target compound enhances lipophilicity compared to non-aromatic analogs like methyl 2-chloropropionate. Substituting the phenyl ring with electron-withdrawing groups (e.g., 2,4-dichloro in CAS 259132-21-3) increases molecular weight and may alter reactivity in electrophilic substitutions .

- Functional Group Variations: Replacing the chlorine at C2 with an amino group (as in the hydrochloride salt derivative) introduces basicity, making the compound suitable for peptide synthesis or chiral resolution .

Physical and Chemical Properties

Limited data on physical properties are available, but critical inferences can be drawn:

- Purity : Methyl 2-chloro-3-phenylpropionate is commercially available at 97% purity, whereas analogs like methyl 2-chloropropionate (TCI Chemicals) are sold at lower grades (e.g., 90%) .

- Solubility : The phenyl group likely reduces water solubility compared to aliphatic esters. Dichlorinated variants (e.g., methyl 2,3-dichloropropionate) may exhibit even lower solubility due to increased hydrophobicity .

- Reactivity : The chlorine at C2 in the target compound facilitates nucleophilic substitution reactions, a property shared with methyl 2-chloropropionate. However, steric hindrance from the phenyl group may slow reaction kinetics compared to less bulky analogs .

Biological Activity

Methyl 2-chloro-3-phenylpropionate (CAS No. 18841-64-0) is an organic compound classified as an ester, characterized by its molecular formula and a molecular weight of approximately 198.65 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science.

Chemical Structure and Properties

Methyl 2-chloro-3-phenylpropionate features a chloro substituent at the second carbon of the propionate chain and a phenyl group at the third carbon. Its structure can be represented as follows:

Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 198.65 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 238.5 °C |

| Flash Point | 100 °C |

The biological activity of methyl 2-chloro-3-phenylpropionate may involve interactions with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that compounds with structural similarities can influence the binding affinity to these targets, potentially leading to significant biological effects .

Case Studies and Research Findings

- Proteomics Research : Methyl 2-chloro-3-phenylpropionate has been studied within proteomics contexts, where it is hypothesized to interact with proteins involved in inflammatory responses. However, detailed mechanisms remain to be elucidated through further research.

- Synergistic Effects : Similar compounds have demonstrated synergistic effects when combined with other metabolites, enhancing their biological activity. For instance, studies on phenylpropionic acid derivatives show that such interactions can modulate gene expression through complex regulatory pathways .

- Environmental Impact : The compound's potential degradation pathways in microbial systems have been explored, indicating its relevance in bioremediation efforts where microbial degradation of pollutants is essential .

Comparative Analysis with Related Compounds

To understand the uniqueness of methyl 2-chloro-3-phenylpropionate, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-Chloro-3-Phenyl Propionate | C₁₀H₁₁ClO₂ | Chloro substitution; potential anti-inflammatory |

| Ethyl 2-Chloro-3-Phenyl Propionate | C₁₁H₁₃ClO₂ | Ethyl group; different solubility characteristics |

| Methyl 3-Phenyl Propanoate | C₉H₁₀O₂ | Lacks chloro group; simpler structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.